Fmoc-PEG8-NHS ester

Catalog No.
S528298
CAS No.
1334170-03-4
M.F
C38H52N2O14
M. Wt
760.83
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-PEG8-NHS ester

CAS Number

1334170-03-4

Product Name

Fmoc-PEG8-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C38H52N2O14

Molecular Weight

760.83

InChI

InChI=1S/C38H52N2O14/c41-35-9-10-36(42)40(35)54-37(43)11-13-45-15-17-47-19-21-49-23-25-51-27-28-52-26-24-50-22-20-48-18-16-46-14-12-39-38(44)53-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,39,44)

InChI Key

AMSAHSNOOQLQOU-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Solubility

Soluble in DMSO

Synonyms

Fmoc-PEG8-NHS ester

Description

The exact mass of the compound Fmoc-PEG8-NHS ester is 760.3419 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Structure and Properties

Fmoc-PEG8-NHS ester consists of three key components:

  • Fmoc protecting group (Fluorenylmethoxycarbonyl): This group shields a primary amine at one end of the molecule. Under basic conditions, the Fmoc group can be selectively cleaved to reveal a free amine for further conjugation steps [].
  • PEG spacer (Polyethylene glycol): This central segment is a hydrophilic chain of eight ethylene glycol units. PEG spacers enhance the water solubility of the molecule and the final conjugate [, ].
  • NHS ester (N-Hydroxysuccinimide ester): This group reacts readily with primary amines (-NH2) present on various biomolecules like proteins, peptides, and amine-modified oligonucleotides [, ].

Applications in Bioconjugation

Fmoc-PEG8-NHS ester serves as a versatile tool for bioconjugation reactions, where it covalently links various biomolecules together. Here are some specific applications:

  • Protein modification: Fmoc-PEG8-NHS ester can be used to attach PEG chains to proteins. PEGylation improves the protein's solubility, stability, and reduces immunogenicity, making it more suitable for therapeutic applications [, ].
  • Drug delivery systems: Fmoc-PEG8-NHS ester can be used to create targeted drug delivery systems by conjugating drugs to specific biomolecules like antibodies. The PEG spacer helps improve the drug's circulation time in the body [].
  • PROTAC linker: The Fmoc group can be removed to reveal a free amine, which can then be used for further conjugation steps in the development of PROTACs (Proteolysis-Targeting Chimeras) []. PROTACs are a novel class of drugs that hijack the body's natural protein degradation machinery to eliminate disease-causing proteins.

Fmoc-PEG8-NHS ester is a chemical compound that serves as a versatile linker in bioconjugation applications. It consists of a polyethylene glycol (PEG) chain with eight ethylene glycol units, an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, and a N-hydroxysuccinimide (NHS) ester functional group. The NHS ester allows for efficient conjugation with primary amines, while the Fmoc group can be removed under basic conditions to yield a free amine for further reactions. This compound is particularly valued for its hydrophilicity, enhancing solubility in aqueous environments, which is crucial for biological applications .

The molecular formula of Fmoc-PEG8-NHS ester is C38H52N2O14, with a molecular weight of approximately 760.8 g/mol. It is commonly used in the synthesis of antibody-drug conjugates and other bioconjugates due to its ability to form stable amide bonds with various biomolecules .

  • Deprotection Reaction: The Fmoc group can be removed using a base such as piperidine, which converts the Fmoc-protected amine into a free amine, allowing for subsequent coupling reactions.
  • Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds. This reaction is facilitated by the NHS group, which activates the carboxylic acid for nucleophilic attack by the amine .
  • Hydrolysis: In aqueous environments, the NHS ester can hydrolyze to release the corresponding carboxylic acid and regenerate N-hydroxysuccinimide, although this reaction is generally slower compared to direct amine coupling.

Fmoc-PEG8-NHS ester has demonstrated significant biological activity primarily through its role in bioconjugation. By linking therapeutic agents (such as drugs or proteins) to antibodies or other biomolecules, it enhances the efficacy and specificity of these agents in targeted therapies. Its hydrophilicity improves the solubility and stability of conjugates in physiological conditions, which is essential for their biological function .

Additionally, compounds linked via Fmoc-PEG8-NHS ester often exhibit improved pharmacokinetics due to reduced immunogenicity and enhanced circulation time in biological systems.

The synthesis of Fmoc-PEG8-NHS ester typically involves several steps:

  • Synthesis of PEG Backbone: The starting material is a PEG derivative that can be synthesized through polymerization methods.
  • Fmoc Protection: The primary amine on the PEG chain is protected using Fmoc chloride in the presence of a base such as triethylamine.
  • Formation of NHS Ester: The terminal carboxylic acid group on the PEG is converted into an NHS ester by reacting it with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

This multi-step process ensures that both protective and reactive groups are introduced effectively, making the compound suitable for various applications.

Fmoc-PEG8-NHS ester finds numerous applications across different fields:

  • Antibody-Drug Conjugates: It serves as a linker in the development of targeted therapies by connecting cytotoxic drugs to antibodies.
  • Protein Modification: The compound can be used to modify proteins or peptides for research purposes or therapeutic applications.
  • Biomaterials: Its hydrophilic properties make it suitable for creating hydrogels or other biomaterials used in tissue engineering and regenerative medicine .

Interaction studies involving Fmoc-PEG8-NHS ester typically focus on its conjugation efficiency with various biomolecules. These studies assess:

  • Kinetics of Amine Coupling: Evaluating how quickly and efficiently primary amines react with the NHS ester.
  • Stability of Conjugates: Investigating how stable the formed conjugates are under different physiological conditions.

Such studies are crucial for optimizing its use in drug delivery systems and ensuring that conjugated compounds maintain their biological activity over time .

Fmoc-PEG8-NHS ester shares similarities with other PEG-based linkers but has unique features that distinguish it:

Compound NameStructure FeaturesUnique Aspects
Fmoc-PEG4-NHS esterShorter PEG chain (4 units)Faster reaction kinetics due to shorter length
DBCO-PEG8-NHS esterContains dibenzocyclooctyne instead of FmocUseful for bioorthogonal reactions
Maleimide-PEG8-NHSMaleimide functional groupSelective reactivity with thiols
Biotin-PEG8-NHSBiotin functional groupStrong affinity for streptavidin

The unique combination of an Fmoc protecting group and an NHS ester in Fmoc-PEG8-NHS ester makes it particularly versatile for applications requiring both protection and reactivity, setting it apart from other similar compounds .

IUPAC Nomenclature and Common Aliases

Fmoc-PEG8-NHS ester is chemically designated as 9H-fluoren-9-ylmethyl 27-[(2,5-dioxo-1-pyrrolidinyl)oxy]-27-oxo-3,6,9,12,15,18,21,24-octaoxaheptacos-1-ylcarbamate, as per its IUPAC naming convention. This name reflects its tripartite structure: a fluorenylmethoxycarbonyl (Fmoc) group, an octaethylene glycol (PEG8) spacer, and an N-hydroxysuccinimide (NHS) ester moiety. Common aliases include Fmoc-NH-PEG8-NHS, Fmoc-N-amido-PEG8-NHS ester, and Fmoc-PEG8-C2-NHS ester.

PropertyValue
CAS Number1334170-03-4
Molecular FormulaC₃₈H₅₂N₂O₁₄
Molecular Weight760.82 g/mol

Structural Features of the Fmoc Protecting Group

The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile carbamate protecting group introduced via reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Its structure comprises a fluorene ring system linked to a methoxycarbonyl group, which forms a carbamate bond with the PEG8 spacer. Key attributes include:

  • Base sensitivity: Deprotected under mild basic conditions (e.g., piperidine in DMF).
  • UV detection: Fluorescent byproducts (dibenzofulvene) enable real-time monitoring during deprotection.
  • Compatibility: Stable under acidic conditions, making it ideal for solid-phase peptide synthesis.

Polyethylene Glycol (PEG8) Spacer Characteristics

The PEG8 spacer is a linear chain of eight ethylene glycol units (−O−CH₂−CH₂−) with terminal hydroxyl groups. Its properties include:

  • Hydrophilicity: Enhances aqueous solubility of conjugated molecules.
  • Flexibility: Minimizes steric hindrance during biomolecular interactions.
  • Length: Optimized for maintaining spacing between functional groups in PROTACs or bioconjugates.
PEG8 PropertyDescription
Molecular FormulaC₁₆H₃₄O₉
Molecular Weight370.44 g/mol
FunctionalityActs as a hydrophilic spacer between Fmoc and NHS ester groups

N-Hydroxysuccinimide (NHS) Ester Functionality

The NHS ester group is a reactive moiety that facilitates covalent conjugation to primary amines (−NH₂) via amide bond formation. Key reaction parameters include:

  • pH dependence: Optimal reactivity at pH 7.2–9.0; hydrolysis dominates at higher pH.
  • Reaction mechanism:
    $$
    \text{NHS ester} + \text{R-NH}_2 \rightarrow \text{R-NH-CO-O-PEG8-Fmoc} + \text{N-Hydroxysuccinimide}
    $$
  • Applications: Labeling proteins, oligonucleotides, and amine-modified surfaces.
ParameterOptimal ConditionOutcome
pH7.5–8.5Efficient amide bond formation
Temperature0–25°CSlows hydrolysis
SolventAqueous buffers or DMF/DMSOMaintains NHS ester solubility

Functional and Synthetic Applications

Role in PROTAC Synthesis

Fmoc-PEG8-NHS ester serves as a heterobifunctional linker in PROTAC (Proteolysis Targeting Chimera) design, enabling sequential conjugation of E3 ligase recruiters (via NHS ester) and target protein binders (via deprotected Fmoc amine). Its PEG8 spacer optimizes spatial separation between components, enhancing protein-protein interaction efficacy.

Bioconjugation and Labeling

The NHS ester group reacts with lysine residues in proteins, nucleophilic amino termini in peptides, or aminomodified nucleic acids. Applications include:

  • Fluorescent labeling: Conjugation of NHS-ester-linked fluorophores to antibodies.
  • Crosslinking: Bridging amine-containing molecules in immunoassays or protein interaction studies.
  • PEGylation: Improving pharmacokinetics of therapeutic proteins via PEG8-mediated solubility enhancement.

Comparative Analysis with Related Compounds

Fmoc-PEG8-NHS vs. Fmoc-PEG12-NHS

FeatureFmoc-PEG8-NHSFmoc-PEG12-NHS
Molecular Weight760.82 g/mol~1,000 g/mol (estimated)
HydrophilicityModerate solubility enhancementHigher solubility in aqueous media
ApplicationPROTACs requiring intermediate spacingLong-range crosslinking or PEGylation

Fmoc-PEG8-NHS vs. Sulfo-NHS Ester Analogues

PropertyFmoc-PEG8-NHSSulfo-NHS Ester Analogue
Water SolubilityLow (requires DMF/DMSO)High (water-soluble)
Membrane PermeabilityLimited (PEG8 spacer)Enhanced (sulfonate groups)
Reaction RateModerate (pH-dependent)Faster (pH-independent)

Fmoc-PEG8-NHS ester is a synthetic chemical compound with the molecular formula C38H52N2O14 [1] [2] [3]. The compound exhibits a molecular weight of 760.82 grams per mole, which has been consistently reported across multiple analytical studies [1] [2] [5]. This molecular weight reflects the complex structure of the compound, which incorporates a fluorenylmethoxycarbonyl protecting group, an octaethylene glycol spacer, and an N-hydroxysuccinimide ester reactive group [3] [4].

The Chemical Abstracts Service has assigned this compound the registry number 1334170-03-4, which serves as its unique chemical identifier [1] [2] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is 9H-fluoren-9-ylmethyl 27-[(2,5-dioxo-1-pyrrolidinyl)oxy]-27-oxo-3,6,9,12,15,18,21,24-octaoxaheptacos-1-ylcarbamate [4].

PropertyValueSource
Molecular FormulaC38H52N2O14Citations 1, 2, 3, 4, 5
Molecular Weight760.82 g/molCitations 1, 2, 3, 5
CAS Number1334170-03-4Citations 1, 2, 3, 4, 5

Physical State and Appearance

Fmoc-PEG8-NHS ester exists as a liquid at room temperature under standard atmospheric conditions [7] [11]. The compound presents as a colorless to light yellow oily liquid, with the slight coloration potentially arising from minor impurities or oxidation products that may form during storage or handling [2] [5] [7].

The physical state of this compound is particularly noteworthy given its complex molecular structure, which includes both hydrophilic polyethylene glycol segments and hydrophobic aromatic fluorenyl groups [5]. The liquid nature facilitates handling and dissolution in appropriate solvents, though it necessitates careful storage conditions to maintain stability [7].

Density measurements have been determined through computational methods, yielding a predicted value of 1.28±0.1 grams per cubic centimeter [5]. This density value is consistent with similar polyethylene glycol derivatives containing aromatic substituents [5].

PropertyValueSource
Physical StateLiquidCitations 7, 11
AppearanceColorless to light yellow oily liquidCitations 2, 5, 7
Density1.28±0.1 g/cm³ (Predicted)Citation 5

Solubility Profile in Various Solvents

The solubility characteristics of Fmoc-PEG8-NHS ester reflect its amphiphilic nature, with distinct solubility patterns observed across different solvent systems [5] [18] [21]. The compound demonstrates excellent solubility in polar organic solvents, particularly dichloromethane, dimethylformamide, and dimethyl sulfoxide [5] [18] [21].

In aqueous environments, Fmoc-PEG8-NHS ester exhibits limited solubility, with hydrolysis of the N-hydroxysuccinimide ester group occurring upon contact with water [18] [21]. This hydrolytic instability in aqueous media represents a significant limitation for direct aqueous applications and necessitates the use of organic co-solvents or immediate processing following dissolution [21].

The solubility in aqueous buffer systems is particularly complex, as the compound shows decreased solubility with increasing ionic strength [21]. This phenomenon is attributed to the salting-out effect commonly observed with polyethylene glycol derivatives [21]. The hydrophilic polyethylene glycol spacer does provide some water compatibility, though insufficient to overcome the hydrophobic contributions of the fluorenyl and succinimidyl groups [14] [23].

Dichloromethane serves as a preferred solvent for dissolution of Fmoc-PEG8-NHS ester due to its excellent solvating properties for both the aromatic fluorenyl group and the polyethylene glycol chain [5] [18]. Dimethylformamide and dimethyl sulfoxide represent alternative solvents that offer superior compatibility with subsequent aqueous dilution protocols commonly employed in bioconjugation applications [5] [18] [21].

SolventSolubilityNotesSource
WaterLimited solubilityHydrolysis occurs in aqueous solutionsCitations 18, 21
Dichloromethane (DCM)SolublePreferred organic solvent for dissolutionCitation 5, 18
Dimethylformamide (DMF)SolubleCommon solvent for NHS ester compoundsCitations 5, 18, 21
Dimethyl sulfoxide (DMSO)SolubleCommon solvent for NHS ester compoundsCitations 5, 18, 21
Aqueous buffersLimited solubility, decreases with increasing salt concentrationNHS ester hydrolyzes in aqueous solutionsCitation 21

Stability Parameters and Degradation Pathways

The stability profile of Fmoc-PEG8-NHS ester is governed by multiple chemical processes that affect both the N-hydroxysuccinimide ester and the fluorenylmethoxycarbonyl protecting group [16] [17] [26]. Storage conditions play a critical role in maintaining compound integrity, with temperatures of minus twenty degrees Celsius recommended for long-term preservation [5] [6] [7] [15].

The N-hydroxysuccinimide ester group exhibits pH-dependent hydrolysis kinetics, with half-life values of four to five hours at pH 7.0 and zero degrees Celsius [16]. Under more basic conditions at pH 8.6 and four degrees Celsius, the hydrolysis half-life decreases dramatically to approximately ten minutes [16]. This rapid degradation under alkaline conditions necessitates careful pH control during handling and storage [16].

The fluorenylmethoxycarbonyl protecting group demonstrates remarkable stability under acidic conditions but undergoes facile removal in the presence of primary or secondary amine bases [17] [26]. This differential stability allows for selective deprotection strategies while maintaining the integrity of other functional groups within the molecule [26].

Moisture sensitivity represents a critical stability concern, as water promotes hydrolysis of the N-hydroxysuccinimide ester group [15] [18] [22]. Recommended storage protocols include maintenance at minus twenty degrees Celsius with desiccant to exclude atmospheric moisture [15] [18] [22]. Temperature equilibration prior to opening containers prevents condensation that could initiate hydrolytic degradation [22].

ParameterValueSource
Storage Temperature-20°CCitations 5, 6, 7, 15
NHS Ester Hydrolysis Half-life (pH 7.0, 0°C)4-5 hoursCitation 16
NHS Ester Hydrolysis Half-life (pH 8.6, 4°C)10 minutesCitation 16
Fmoc Group StabilityStable in acidic environments, removed under basic conditionsCitations 17, 26
Recommended Storage ConditionsStore at -20°C with desiccant, avoid moistureCitations 15, 18, 22

The degradation pathways of Fmoc-PEG8-NHS ester involve multiple competing chemical processes [13] [16] [21]. Hydrolysis of the N-hydroxysuccinimide ester occurs through nucleophilic attack by water molecules on the carbonyl carbon, resulting in release of N-hydroxysuccinimide and formation of the corresponding carboxylic acid [13] [16] [21]. This process accelerates with increasing pH and temperature, making buffer composition and thermal management critical factors [13] [16].

Fluorenylmethoxycarbonyl deprotection proceeds through a base-catalyzed mechanism involving elimination of the fluorenyl cation [10] [17] [26]. Primary and secondary amines facilitate this process, particularly in the presence of polar solvents [26]. The reaction typically requires pH values above 7.5 for efficient deprotection [10].

Thermal degradation represents an additional pathway that becomes significant at elevated temperatures [15] [18]. Heat exposure can promote multiple degradation reactions, including ester hydrolysis, deprotection reactions, and oxidative processes affecting the polyethylene glycol chain [15] [18].

Aminolysis constitutes the desired reaction pathway for bioconjugation applications, where primary amines react with the N-hydroxysuccinimide ester to form stable amide bonds [16] [18] [22]. This reaction proceeds optimally at pH 7.2 to 9.0 and is dependent on the concentration of available primary amine groups [16] [18] [22].

Degradation PathwayMechanismInfluencing FactorsSource
Hydrolysis of NHS esterNucleophilic attack by water on the carbonyl carbon of NHS ester, releasing NHS and forming carboxylic acidpH (accelerates at higher pH), temperature, buffer compositionCitations 13, 16, 21
Fmoc deprotectionBase-catalyzed removal of Fmoc group by primary or secondary aminesPresence of basic compounds, pH > 7.5Citations 10, 17, 26
Thermal degradationDecomposition at elevated temperaturesExposure to heatCitations 15, 18
AminolysisReaction with primary amines forming stable amide bonds (desired reaction pathway)pH 7.2-9.0, concentration of primary aminesCitations 16, 18, 22

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Exact Mass

760.3419

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Chen Y, Xia R, Huang Y, Zhao W, Li J, Zhang X, Wang P, Venkataramanan R, Fan J, Xie W, Ma X, Lu B, Li S. An immunostimulatory dual-functional nanocarrier that improves cancer immunochemotherapy. Nat Commun. 2016 Nov 7;7:13443. doi: 10.1038/ncomms13443. PubMed PMID: 27819653; PubMed Central PMCID: PMC5103075.
2: Zhao M, Huang Y, Chen Y, Xu J, Li S, Guo X. PEG-Fmoc-Ibuprofen Conjugate as a Dual Functional Nanomicellar Carrier for Paclitaxel. Bioconjug Chem. 2016 Sep 21;27(9):2198-205. doi: 10.1021/acs.bioconjchem.6b00415. Epub 2016 Aug 25. PubMed PMID: 27532881.
3: Zhang P, Li J, Ghazwani M, Zhao W, Huang Y, Zhang X, Venkataramanan R, Li S. Effective co-delivery of doxorubicin and dasatinib using a PEG-Fmoc nanocarrier for combination cancer chemotherapy. Biomaterials. 2015 Oct;67:104-14. doi: 10.1016/j.biomaterials.2015.07.027. Epub 2015 Jul 15. PubMed PMID: 26210177; PubMed Central PMCID: PMC4550547.
4: Zhang Y, Huang Y, Zhao W, Lu J, Zhang P, Zhang X, Li J, Gao X, Venkataramanan R, Li S. Fmoc-conjugated PEG-vitamin E2 micelles for tumor-targeted delivery of paclitaxel: enhanced drug-carrier interaction and loading capacity. AAPS J. 2014 Nov;16(6):1282-91. doi: 10.1208/s12248-014-9651-2. Epub 2014 Sep 6. PubMed PMID: 25193267; PubMed Central PMCID: PMC4389742.
5: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.

Explore Compound Types